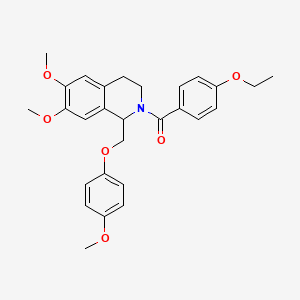![molecular formula C20H20N2O2S B11210039 Methyl 3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B11210039.png)
Methyl 3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氨基-4-(4-甲基苯基)-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-羧酸甲酯是一种复杂的有机化合物,属于喹啉衍生物类。喹啉衍生物以其多样的生物活性而闻名,在药物化学领域被广泛研究。
准备方法
合成路线和反应条件: 3-氨基-4-(4-甲基苯基)-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-羧酸甲酯的合成通常涉及多步有机反应。
-
喹啉核的形成:
起始原料: 苯胺衍生物和β-酮酯。
反应条件: 酸性或碱性条件下的环化反应,通常使用路易斯酸等催化剂。
-
噻吩环的引入:
起始原料: 噻吩衍生物。
反应条件: 涉及含硫试剂的环化反应。
-
官能化:
胺化: 使用氨或胺类试剂引入氨基。
酯化: 使用甲醇和酸性催化剂形成甲酯基。
工业生产方法: 这种化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流反应器、先进的纯化技术和严格的质量控制措施。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在氨基处,导致形成亚硝基或硝基衍生物。
还原: 还原反应可以针对喹啉环或酯基,可能将酯转化为醇。
取代: 亲电或亲核取代反应可以在喹啉环或噻吩环上的不同位置发生。
常用试剂和条件:
氧化: 过氧化氢或高锰酸钾等试剂。
还原: 氢化铝锂或氢气与钯催化剂等试剂。
取代: 卤化剂,胺或硫醇等亲核试剂。
主要产物:
氧化产物: 亚硝基或硝基衍生物。
还原产物: 醇或胺。
取代产物: 各种取代的喹啉或噻吩衍生物。
化学性质:
催化: 该化合物可用作催化反应中的配体,特别是在不对称合成中。
材料科学:
生物学和医学:
药理学: 正在研究其作为抗癌、抗炎或抗菌剂的潜力。
生化研究: 用作探针研究酶相互作用或细胞通路。
工业应用:
制药: 在合成新型药物中的潜在用途。
农业: 可能用作杀虫剂或除草剂。
化学反应分析
Types of Reactions
METHYL 3-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions (e.g., in the presence of a catalyst or under reflux).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
科学研究应用
METHYL 3-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE has several scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
-
Medicine: : The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
3-氨基-4-(4-甲基苯基)-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-羧酸甲酯发挥作用的机制取决于其具体应用。在药物化学中,它可能与酶、受体或 DNA 等分子靶标相互作用。已知喹啉核可以与 DNA 插入,而噻吩环可以增强结合亲和力和特异性。
分子靶标和通路:
酶: 抑制或激活参与疾病通路的特定酶。
受体: 与细胞受体结合以调节信号通路。
DNA: 与 DNA 插入以破坏复制或转录过程。
类似化合物:
喹啉衍生物: 如氯喹和奎宁,以其抗疟疾特性而闻名。
噻吩并喹啉衍生物: 结构相似但官能团不同的化合物。
独特性: 3-氨基-4-(4-甲基苯基)-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-羧酸甲酯因其特定的官能团组合和结构特征而独一无二,与其他喹啉或噻吩并喹啉衍生物相比,它可能具有独特的生物活性 and chemical reactivity.
这份详细概述全面了解了3-氨基-4-(4-甲基苯基)-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-羧酸甲酯,涵盖了其合成、反应、应用以及与类似化合物的比较。
相似化合物的比较
Similar Compounds
- 4-Amino-3-methylphenol
- 2-Amino-5-hydroxytoluene
- 4-Hydroxy-2-methylaniline
Uniqueness
Compared to similar compounds, METHYL 3-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE stands out due to its unique thienoquinoline core and the presence of both amino and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C20H20N2O2S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
methyl 3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C20H20N2O2S/c1-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)22-19-16(15)17(21)18(25-19)20(23)24-2/h7-10H,3-6,21H2,1-2H3 |
InChI 键 |
WFMJMFONRIPEFH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,7-bis(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209977.png)
![N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209984.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate](/img/structure/B11209996.png)
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B11209997.png)
![N-(2,5-Diethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide](/img/structure/B11210002.png)
![1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210004.png)
![(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B11210008.png)
![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B11210016.png)
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11210022.png)
![7-(3-Chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210023.png)
![4-hydroxy-N-(3-hydroxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B11210032.png)
![methyl 3-[({[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11210051.png)
![4-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B11210056.png)
